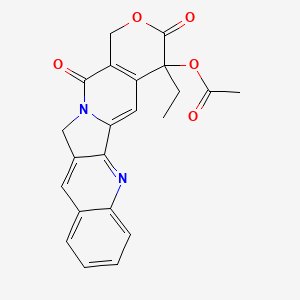

Camptothecin, acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Camptothecin is an alkaloid isolated from the stem wood of the Chinese tree, Camptotheca acuminata . It selectively inhibits the nuclear enzyme DNA topoisomerase, type I . Several semisynthetic analogs of camptothecin have demonstrated antitumor activity .

Synthesis Analysis

Camptothecin’s synthesis has been significantly improved due to its insufficient natural supply . The synthesis involves palladium-catalyzed (Heck reaction) intramolecular C-ring formation . There have also been attempts at its biotechnological production .Molecular Structure Analysis

Camptothecin is a quinoline pentacyclic alkaloid, classified as pyrrolo [3,4- b ]quinoline . Its structure was determined in 1966 using a combination of NMR and X-ray approach .Chemical Reactions Analysis

Camptothecin exhibits a unique mechanism of action involving inhibition of topoisomerase I, which leads to the interruption of cell division processes . Current efforts in Camptothecin research focus on constructing better drugs, prodrugs, and new forms of administration .Physical And Chemical Properties Analysis

Camptothecin has a molecular weight of 348.35 . It is a solid substance with low solubility in water . Its rapid inactivation is due to the lactone ring opening at physiological pH .Applications De Recherche Scientifique

Camptothecin Accumulation in Plants : Research by Li and Liu (2004) found that treating Camptotheca acuminata seedlings with acetylsalicylic acid influenced the accumulation of camptothecin, an anti-cancer alkaloid. However, this treatment did not enhance the overall yield of camptothecin, suggesting limitations in using this method for large-scale production (Li & Liu, 2004).

Micropropagation and Alkaloid Production : Roja (2008) highlighted the successful micropropagation of Ophiorrhiza rugosa and the higher alkaloid content in tissue culture-derived plants compared to normal plants. This suggests potential for large-scale production of camptothecin using biotechnological methods (Roja, 2008).

Nanoemulsions for Drug Delivery : Fang et al. (2009) developed acoustically active nanoemulsions for camptothecin encapsulation, which addressed issues like solubility and stability. This study represents a step forward in camptothecin drug delivery research (Fang et al., 2009).

Historical Achievements in Natural Products Research : Oberlies and Kroll (2004) provided an integrated account of research on camptothecin, highlighting its unique action against cancer cells via topoisomerase I poisoning and its clinical applications (Oberlies & Kroll, 2004).

Biologically Active Camptothecin Derivatives : Liu et al. (2015) reviewed various biological activities of camptothecin derivatives, providing a comprehensive overview of their anticancer effects and the evolution of research in this area (Liu et al., 2015).

Mechanisms of Tumor Resistance and Modulation Strategies : Xu and Villalona-Calero (2002) discussed the mechanisms of tumor resistance to camptothecins and strategies for enhancing their antitumor activity, which is crucial for the development of more effective cancer therapies (Xu & Villalona-Calero, 2002).

Passive and Active Targeting Strategies for Delivery : Behera and Padhi (2020) reviewed active and passive targeting strategies for delivering camptothecin, emphasizing the need for efficient drug delivery systems to enhance its anticancer activity (Behera & Padhi, 2020).

Application of Biotechnology in Research : Zhihong, JiaJin, and Hesong (2010) summarized the application of biotechnology in camptothecin research, highlighting the potential of these techniques to improve camptothecin content and meet market demands (Zhihong, JiaJin, & Hesong, 2010).

Cytotoxic Actions and New Inhibitors : Kohn and Pommier (2000) detailed the molecular and biological determinants of camptothecin's cytotoxic actions, offering insights for the development of new topoisomerase I inhibitors (Kohn & Pommier, 2000).

Feasible Production by Hairy Root Culture : Saito et al. (2001) explored the production of camptothecin through hairy root culture of Ophiorrhiza pumila, proposing a commercially viable method for in vitro cell culture production (Saito et al., 2001).

Safety And Hazards

Orientations Futures

Current research is focusing on the delivery of Camptothecin by active and passive targeting for anticancer activity . The development of several more active and water-soluble derivatives in the 1990s has stimulated significant progress in Camptothecin chemistry . There is also interest in testing multidrug regimens of Camptothecin with other anticancer drugs .

Propriétés

Numéro CAS |

7688-64-4 |

|---|---|

Nom du produit |

Camptothecin, acetate |

Formule moléculaire |

C22H18N2O5 |

Poids moléculaire |

390.4 g/mol |

Nom IUPAC |

(19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl) acetate |

InChI |

InChI=1S/C22H18N2O5/c1-3-22(29-12(2)25)16-9-18-19-14(8-13-6-4-5-7-17(13)23-19)10-24(18)20(26)15(16)11-28-21(22)27/h4-9H,3,10-11H2,1-2H3 |

Clé InChI |

ASVIEXKOXDCZDF-UHFFFAOYSA-N |

SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)C |

SMILES canonique |

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)C |

Synonymes |

camptothecin-20(S)-acetate camptothecin-20-acetate O-acetylcamptothecin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-amino-2-[(1S)-3-amino-1-[[3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carboxylic acid](/img/structure/B1212409.png)

![(2R,3R,10S,12S,13R,14S,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-2,3,12-triol](/img/structure/B1212414.png)

![N-[4-[(4-methoxy-1,2,5-thiadiazol-3-yl)sulfamoyl]phenyl]acetamide](/img/structure/B1212427.png)